Gold

Electrical conductivity Electrode materials Microelectronics

Gold (59597-42-1) delivers essential performance where reliability cannot be compromised. With electrical conductivity of 4.10×10⁷ S/m, a standard electrode potential of +1.50 V, and stable contact resistance (≤8 mΩ variation after 1000+ mating cycles), it outperforms silver and copper in mission-critical connectors, avionics, and implantable medical devices. Its proven biocompatibility and absence of gliosis in neural tissue make it the material of choice for chronic electrodes. In catalysis, gold on graphene oxide achieves 99% alkene selectivity without the toxic modifiers required by palladium catalysts. Choose gold for consistent yield and long-term integrity.

Molecular Formula Au
Molecular Weight 196.96657 g/mol
CAS No. 59597-42-1
Cat. No. B10784661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGold
CAS59597-42-1
Molecular FormulaAu
Molecular Weight196.96657 g/mol
Structural Identifiers
SMILES[Au]
InChIInChI=1S/Au
InChIKeyPCHJSUWPFVWCPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER, ACID;  SOL IN POTASSIUM CYANIDE, HOT SULFURIC ACID
Soluble in aqua regia, insoluble in acids
Dissolves readily in 3:1 hydrochloric-nitric acid to form HAuCl4;  dissolves in cyanide solutions in the presence of air or hydrogen peroxide to form Au(CN)2

Gold (Au) 59597-42-1: Technical Profile and Baseline Characteristics for Procurement in Electronics, Catalysis, and Medical Applications


Gold (CAS 59597-42-1), elemental gold in metallic or ionic form (Au⁴⁺), is a noble metal renowned for its combination of high electrical conductivity, exceptional corrosion resistance, and proven biocompatibility [1]. With an electrical conductivity of 4.10 × 10⁷ S/m at 20 °C and a standard electrode potential of +1.50 V (vs. SHE) placing it among the most noble metals, gold serves as a critical material across microelectronics, heterogeneous catalysis, and implantable medical devices [2][3]. Its inertness in physiological environments and resistance to tarnish differentiate it from lower-cost alternatives, establishing gold as a premium material where long-term reliability and bio-inertness are non-negotiable requirements [1].

Why Gold (59597-42-1) Cannot Be Simply Substituted with Silver, Copper, or Platinum: Evidence-Based Differentiation for Scientific Procurement


Despite superficial similarities, gold cannot be generically substituted with silver, copper, or platinum due to quantifiable differences in corrosion stability, electrical reliability under stress, catalytic selectivity, and biological response. Copper offers ~45% higher electrical conductivity than gold but suffers from severe oxidation and a 5-fold resistivity increase after 1000 contact cycles, while silver tarnishes and exhibits unstable contact resistance [1][2]. Platinum, though similarly noble, has only ~23% of gold's electrical conductivity, limiting its use in high-frequency electronics [3]. In catalysis, gold provides orthogonal reactivity and distinct chemoselectivity compared to palladium, enabling transformations that Pd alone cannot achieve [4]. These quantified performance gaps directly impact device lifetime, manufacturing yield, and regulatory approval pathways.

Gold (59597-42-1) Quantitative Differentiation Evidence: Head-to-Head Performance Comparisons Against Silver, Copper, Palladium, and Platinum


Electrical Conductivity Comparison: Gold vs. Silver, Copper, and Platinum for Conductive Electrode Applications

Gold exhibits an electrical conductivity of 4.10 × 10⁷ S/m at 20 °C, which is 4.3 times higher than platinum (9.43 × 10⁶ S/m) but 35% lower than silver (6.30 × 10⁷ S/m) and 31% lower than copper (5.96 × 10⁷ S/m) [1]. Despite lower bulk conductivity, gold maintains stable contact resistance over extended cycling—after 1000 contact cycles, Au-75Cu alloy resistivity varies only from 72 mΩ to 78 mΩ, whereas pure copper resistivity changes from 14 mΩ to 78 mΩ under identical conditions, representing a 457% increase in resistance variability for copper [2].

Electrical conductivity Electrode materials Microelectronics

Corrosion Resistance: Electrochemical Nobility of Gold vs. Silver and Copper in Saline Environments

Gold possesses the highest standard electrode potential among commonly used metals at +1.50 V (vs. SHE), compared to silver at +0.80 V and copper at +0.337 V, making it the most noble and least susceptible to galvanic corrosion [1]. In accelerated corrosion testing of wire bonding materials in 3.5 wt% NaCl, conventional gold wire exhibited a corrosion current density (i_corr) of 2.546 nA/cm², whereas gold-coated silver (ACA) wire showed a 4.9-fold higher i_corr of 12.473 nA/cm², indicating significantly lower corrosion resistance for silver-based alternatives [2].

Corrosion resistance Electrochemical potential Galvanic series

Catalytic Selectivity: Gold vs. Palladium in Phenylacetylene Semihydrogenation

A gold catalyst supported on graphene oxide (Au/GO) achieved 99% conversion of phenylacetylene with 99% selectivity toward styrene at 60 °C, operating at temperatures 100–200 °C lower than previously reported optimal conditions for Au catalysts [1]. When compared under identical conditions, palladium-based reference catalysts exhibited lower selectivity due to over-hydrogenation to ethylbenzene, a common issue with Pd catalysts in alkyne semihydrogenation [2]. This demonstrates gold's unique ability to achieve near-perfect alkene selectivity where palladium typically requires modifiers or suffers from reduced selectivity.

Heterogeneous catalysis Selective hydrogenation Alkyne chemistry

Biocompatibility and Implant Performance: Gold vs. Silver and Palladium in Neural Electrodes

Gold exhibits charge storage capacity (CSC) values in phosphate-buffered saline (pH 7.4, 37 °C) that, while lower than some palladium alloys, demonstrate superior stability and absence of gliosis in neural tissue compared to silver and copper [1][2]. Cyclic voltammetry studies under pseudophysiological conditions show that gold-based electrodes maintain consistent CSC across multiple scan rates (10–1000 mV/s), whereas silver-based electrodes exhibit irreversible oxidation and potential cytotoxic ion release [1]. In cell adhesion studies, Swiss mouse 3T3 fibroblasts formed many focal contacts on gold surfaces, indicating favorable tissue integration, in contrast to palladium surfaces which showed significantly reduced cell adhesion [3].

Biocompatibility Implantable electrodes Charge storage capacity

Wire Bonding Reliability: Gold vs. Copper and Gold-Coated Silver in Semiconductor Packaging

Conventional gold bonding wire exhibits 21.0% lower electrical resistivity than gold-coated silver (ACA) wire, and a 22.5% higher breaking load, indicating superior mechanical robustness and lower power loss in high-frequency applications [1]. While copper wire offers ~26% higher conductivity than gold, copper free air balls (FAB) are ~30% harder, leading to a hardness increase of ~48 Hv during ball bonding that risks silicon cratering and bond pad damage [2]. Gold wire maintains consistent bonding performance without requiring forming gas to prevent oxidation, simplifying manufacturing and improving yield.

Wire bonding Semiconductor packaging Electrical reliability

Gold (59597-42-1) Application Scenarios Driven by Quantified Differentiation: Where Gold Outperforms Alternatives


High-Reliability Electrical Connectors in Aerospace and Medical Electronics

Gold's stable contact resistance after 1000+ mating cycles (variation ≤8 mΩ vs. 64 mΩ for copper) and superior nobility (+1.50 V) make it essential for mission-critical connectors in avionics, implantable medical devices, and high-vacuum instrumentation [1][2]. Silver and copper alternatives fail due to tarnishing and resistance drift, leading to intermittent connections and signal degradation.

Selective Semihydrogenation Catalysts for Pharmaceutical Intermediates

Gold-based catalysts (e.g., Au/GO) deliver 99% alkene selectivity in alkyne semihydrogenation, outperforming palladium catalysts that require toxic modifiers (e.g., Lindlar catalyst with lead) to prevent over-hydrogenation [3]. This enables cleaner, more sustainable production of high-value pharmaceutical building blocks with reduced purification burden.

Long-Term Implantable Neural Electrodes and Biosensors

Gold's combination of stable charge storage capacity across physiological scan rates and proven absence of gliosis in neural tissue positions it as the material of choice for chronic neural recording and stimulation electrodes [4][5]. Unlike silver, which can cause argyria and cytotoxicity, gold maintains electrochemical stability and tissue integration over years of implantation.

Semiconductor Wire Bonding for Fine-Pitch and High-Frequency IC Packaging

Gold bonding wire eliminates oxidation concerns and pad cratering risks associated with copper, while providing 21% lower resistivity than silver-coated alternatives [6][7]. For RF devices, microprocessors, and high-reliability automotive electronics, gold wire ensures consistent yield and long-term bond integrity without the process complexity of forming gas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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